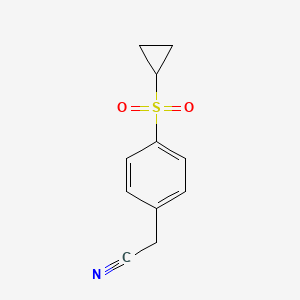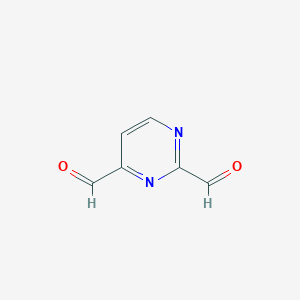
Pyrimidine-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-2,4-dicarbaldehyde is a heterocyclic aromatic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3, and aldehyde groups at positions 2 and 4 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrimidine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces formyl groups at the desired positions on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that allow precise temperature and pressure control, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrimidine-2,4-dicarboxylic acid.
Reduction: Pyrimidine-2,4-dimethanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Pyrimidine-2,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Medicine: this compound derivatives have shown potential as anticancer agents, antiviral agents, and enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of pyrimidine-2,4-dicarbaldehyde and its derivatives often involves interaction with biological macromolecules such as enzymes and nucleic acids. For example, certain derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. In the case of anticancer agents, this compound derivatives may interfere with DNA replication and repair processes, leading to cell death .
Comparación Con Compuestos Similares
Pyrimidine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Pyrimidine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic compound with a similar core structure but additional nitrogen atoms and different functional groups
Uniqueness: Pyrimidine-2,4-dicarbaldehyde is unique due to its dual aldehyde functionality, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H4N2O2 |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
pyrimidine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-4H |
Clave InChI |
LFAGVSSDTLRQAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


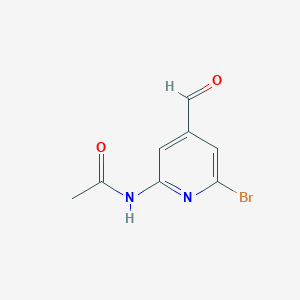

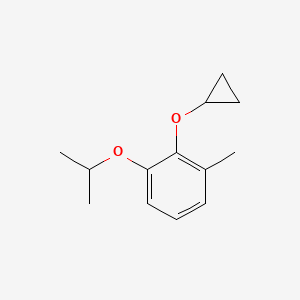

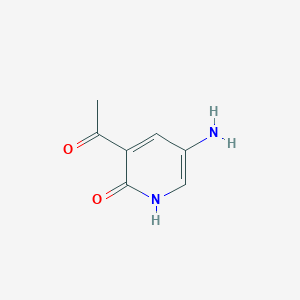
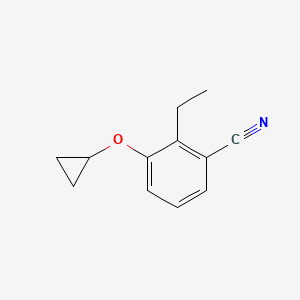
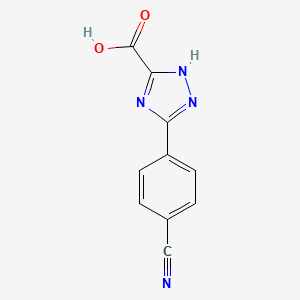


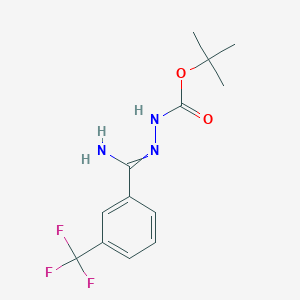
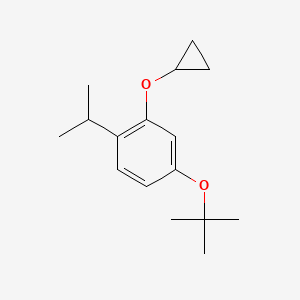
![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
